Propargyl-PEG8-bromide

概要

説明

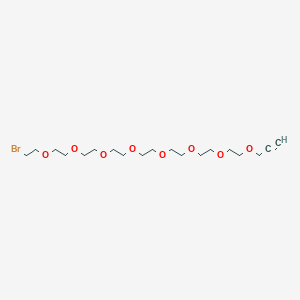

Propargyl-PEG8-bromide is a polyethylene glycol (PEG) derivative that contains a propargyl group and a bromide group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The bromide group is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .

準備方法

Synthetic Routes and Reaction Conditions

Propargyl-PEG8-bromide can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of propargyl alcohol with a PEG derivative that has a leaving group, such as a tosylate or mesylate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography or recrystallization .

化学反応の分析

Types of Reactions

Propargyl-PEG8-bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines.

Click Chemistry: The reaction requires a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.

Major Products

Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide group.

Click Chemistry: The major product is a triazole-linked PEG derivative.

科学的研究の応用

Key Applications

- Click Chemistry

- Bioconjugation

- PEGylation

- Drug Delivery Systems

- Material Science

Case Study 1: Targeted Drug Delivery

A research team investigated the use of this compound in formulating novel drug delivery systems for anticancer agents. The study demonstrated that conjugating anticancer drugs with this compound enhanced their solubility and bioavailability, leading to improved therapeutic efficacy in preclinical models .

Case Study 2: Bioconjugation Strategies

In another study, this compound was utilized to develop bioconjugates for targeted imaging applications. The researchers successfully attached fluorescent probes to antibodies using click chemistry, allowing for precise imaging of cancer cells in vitro .

作用機序

類似化合物との比較

Propargyl-PEG8-bromide can be compared with other PEG derivatives that contain different functional groups:

Propargyl-PEG8-amine: Contains an amine group instead of a bromide group, making it useful for different types of bioconjugation reactions.

Propargyl-PEG8-thiol: Contains a thiol group, which can form disulfide bonds and is useful in the synthesis of thiol-reactive materials.

Propargyl-PEG8-carboxyl: Contains a carboxyl group, which can be used for amide bond formation in peptide synthesis.

This compound is unique due to its dual functional groups, which allow it to participate in both Click Chemistry and nucleophilic substitution reactions, making it a versatile tool in various scientific and industrial applications .

生物活性

Propargyl-PEG8-bromide is a polyethylene glycol (PEG)-based compound that has garnered attention in the fields of drug development and bioconjugation due to its unique chemical properties. This article explores its biological activity, focusing on its applications in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), as well as relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a propargyl group (-C≡CH) linked to an 8-unit PEG chain, with a bromide leaving group. This structure facilitates various chemical reactions, particularly those involving click chemistry, which is pivotal in bioconjugation processes.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 295.2 g/mol |

| CAS Number | 2055046-25-6 |

| Purity | ≥ 98% |

| Storage Conditions | -20°C |

The propargyl group allows for the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is widely used in bioconjugation. The PEG moiety enhances solubility and biocompatibility, making this compound suitable for various biological applications, including drug delivery systems and targeted therapeutics .

1. PROTACs

This compound serves as a non-cleavable linker in the synthesis of PROTACs. These compounds are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The dual-ligand structure of PROTACs, where one ligand binds to an E3 ubiquitin ligase and the other to the target protein, allows for selective protein degradation, which is a promising strategy in cancer therapy .

2. Antibody-Drug Conjugates (ADCs)

In ADCs, this compound acts as a linker that connects cytotoxic drugs to antibodies. This conjugation enhances the specificity of the drug delivery to cancer cells while minimizing systemic toxicity. The bromide group is particularly effective as a leaving group during nucleophilic substitution reactions, facilitating the attachment of drug molecules .

Research Findings

Recent studies have demonstrated the effectiveness of this compound in enhancing therapeutic outcomes:

- In Vitro Studies : Research indicates that compounds synthesized with this compound can effectively stimulate immune responses in vitro. For instance, PEG-linked dimers showed comparable stimulation of invariant natural killer T (iNKT) cells to traditional agonists at high concentrations, with varying activity based on linker length .

- In Vivo Efficacy : In vivo experiments have shown that PEG-linked compounds can significantly enhance serum levels of cytokines like IFNγ when administered to mice models, indicating robust immune activation capabilities .

Case Studies

- Nanoconjugation in Cancer Therapy : A study utilized Propargyl-PEG-EGF conjugates to prolong endosomal signaling in cancer cells, demonstrating improved retention of activated receptors within cellular compartments. This finding underscores the potential for enhanced therapeutic efficacy using PEG-based linkers in targeted therapies .

- Bioconjugation for Targeted Delivery : In another study, researchers employed this compound to create targeted drug delivery systems that showed improved solubility and stability compared to traditional systems, further validating its role in modern therapeutic strategies .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKYPBWKHAGRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。